Agn-PC-00C6M9
Overview
Description
Agn-PC-00C6M9 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its reactivity and versatility in chemical synthesis, making it a useful building block in the creation of advanced molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-00C6M9 typically involves a series of organic reactions. One common method includes the halogenation of an alkyl benzene, followed by further functional group manipulations. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-00C6M9 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group in this compound can be substituted with different functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups, such as carboxylic acids or aldehydes.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, carboxylic acids, and alkanes.
Scientific Research Applications
Agn-PC-00C6M9 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Agn-PC-00C6M9 involves its interaction with specific molecular targets and pathways. The bromomethyl group allows for the introduction of various functional groups, which can modulate the compound’s reactivity and interactions with biological molecules. This versatility makes it a valuable tool in the study of biochemical processes and the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-butylbenzene: Shares a similar structure with Agn-PC-00C6M9 and is used in similar applications.
Benzyl Bromide: Another halogenated benzene derivative with comparable reactivity.
4-Bromomethylbiphenyl: A structurally related compound with similar chemical properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which provides unique reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[3-(dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium;diperchlorate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClHO4/c1-11(2)7-10(8-12(3)4)9-13(5)6;2*2-1(3,4)5/h7-9H,1-6H3;2*(H,2,3,4,5)/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLECGDCCKDPGHG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)C=[N+](C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469071 | |
Record name | AGN-PC-00C6M9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2009-81-6 | |
Record name | AGN-PC-00C6M9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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